4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile
CAS No.:
Cat. No.: VC15812509
Molecular Formula: C27H20N2O2S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20N2O2S |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C27H20N2O2S/c1-31-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)29-27(24(23)17-28)32-18-26(30)21-10-6-3-7-11-21/h2-16H,18H2,1H3 |
| Standard InChI Key | LVBZHRPXDVMHNQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Analysis
The compound features a nicotinonitrile backbone (C₅H₃N₂CN) with three distinct substituents:
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Position 4: A 4-methoxyphenyl group (C₆H₄OCH₃), contributing electron-donating effects via the methoxy moiety.
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Position 6: A phenyl group (C₆H₅), enhancing aromatic stacking interactions.
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Position 2: A (2-oxo-2-phenylethyl)thio group (SCH₂C(O)Ph), introducing both sulfur-based reactivity and ketone functionality.
The interplay between these groups dictates the compound’s electronic profile, solubility, and potential biological activity. Comparative analysis with structurally similar compounds, such as 4-(4-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-(2-oxo-2H-chromen-3-yl)nicotinonitrile , suggests that the phenyl substitution at position 6 may reduce polarity compared to chromenone-containing analogs.
Molecular Geometry and Electronic Effects
Density functional theory (DFT) calculations for analogous nicotinonitriles predict a planar pyridine ring with substituents adopting orthogonal orientations to minimize steric hindrance. The methoxy group’s electron-donating nature increases electron density at position 4, while the thioether and ketone groups at position 2 create a localized electrophilic region .
Table 1: Key Structural Parameters of the Compound
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₂₈H₂₁N₂O₂S |
| Molecular Weight | 457.55 g/mol |
| Hybridization (Pyridine) | sp² |
| Key Bond Angles (C-S-C) | ~104° |
Synthesis and Reaction Pathways
Multi-Component Condensation Strategy
The synthesis of this compound likely follows a Krohnke-type reaction, as demonstrated for related nicotinonitriles . A plausible route involves:
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Formation of the pyridine core: Condensation of an aryl aldehyde, cyanothioacetamide, and a ketone in the presence of ammonium acetate.
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Functionalization at position 2: Alkylation of the thiol group with 2-bromo-1-phenylethanone under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, cyanothioacetamide, acetophenone, NH₄OAc, acetic acid, reflux, 3 h | 75% | |
| 2 | 2-Bromo-1-phenylethanone, KOH, DMF, 2 h | 60% |
Optimization Challenges
Key challenges include minimizing dimerization during pyridine formation and controlling regioselectivity during thioether formation. Polar aprotic solvents like DMF improve solubility of intermediates, while stoichiometric control of 2-bromo-1-phenylethanone prevents over-alkylation .
Physicochemical Properties
Thermal Stability and Solubility
The compound is expected to exhibit moderate thermal stability, with a melting point range of 140–150°C based on analogs . Solubility profiles derived from structural analogs suggest:
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High solubility: In DMSO and DMF due to polar nitrile and ketone groups.
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Low solubility: In water and hexane, attributed to aromatic dominance.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 140–150°C (predicted) |
| LogP | 3.8 (estimated) |
| Solubility in DMSO | >50 mg/mL |
Spectral Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical absorption bands include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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δ 3.75 ppm (s, 3H, OCH₃).
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δ 4.56 ppm (s, 2H, SCH₂).
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δ 7.28–7.70 ppm (m, 14H, ArH).
¹³C NMR:
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δ 168.5 ppm (C=O).
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δ 118.2 ppm (CN).
Mass Spectrometry (MS)
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